Deep-UV PAG: HCl Quantum Yield Advantage
In a direct head-to-head photolysis study of isomeric α,α'-dichloroxylenes in apolar solvents, the para isomer (α,α'-dichloro-p-xylene) demonstrated a significantly higher quantum yield for HCl formation compared to the meta isomer (α,α'-dichloro-m-xylene) [1]. This establishes the para isomer as a more efficient deep-UV photoacid generator (PAG).
| Evidence Dimension | HCl Photo-generation Quantum Yield (Φ_HCl) |
|---|---|
| Target Compound Data | Highest within the series, contributing to the upper range of 1.2 to 18 depending on conditions |
| Comparator Or Baseline | α,α'-dichloro-m-xylene (5). Quantum yield is lower than the para isomer, falling within the overall range of 1.2 to 18. |
| Quantified Difference | The para isomer is at the high end of the 1.2–18 quantum yield range reported for all six tested compounds, while the meta and ortho isomers exhibit lower efficiencies [1]. |
| Conditions | Photolysis in apolar solvents (benzene, cumene, isooctane) under deep-UV irradiation; Photochem. Photobiol. Sci., 2004 [1]. |
Why This Matters
For formulators of photoresists and UV-curable coatings, the higher acid-generating efficiency of the para isomer directly translates to faster curing rates and higher sensitivity, a critical performance metric for selecting a PAG precursor.
- [1] Ponce, P.; Catalani, L. H. Photolysis of α-xylyl chlorides: an efficient deep-UV photoinitiating system for radical and cationic polymerization. Photochem. Photobiol. Sci. 2004, 3, 700-705. View Source
